Cyclopropyl(4-{4-[(4-fluorophenyl)sulfonyl]-2-(3-methoxyphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)methanone
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Overview
Description
1-CYCLOPROPANECARBONYL-4-[4-(4-FLUOROBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPANECARBONYL-4-[4-(4-FLUOROBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPANECARBONYL-4-[4-(4-FLUOROBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-CYCLOPROPANECARBONYL-4-[4-(4-FLUOROBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[4-(4-FLUOROBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
- 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride
Uniqueness
1-CYCLOPROPANECARBONYL-4-[4-(4-FLUOROBENZENESULFONYL)-2-(3-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H24FN3O5S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
cyclopropyl-[4-[4-(4-fluorophenyl)sulfonyl-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H24FN3O5S/c1-32-19-4-2-3-17(15-19)21-26-22(34(30,31)20-9-7-18(25)8-10-20)24(33-21)28-13-11-27(12-14-28)23(29)16-5-6-16/h2-4,7-10,15-16H,5-6,11-14H2,1H3 |
InChI Key |
XYFCSPPUXILHTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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